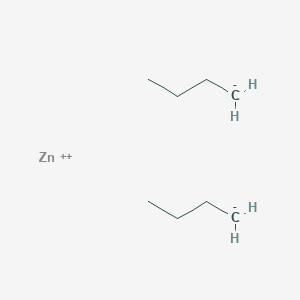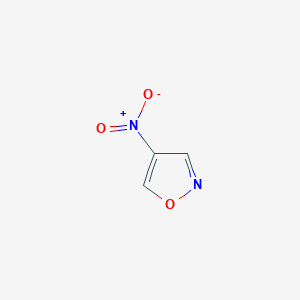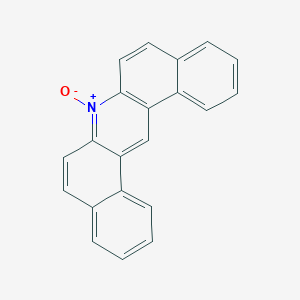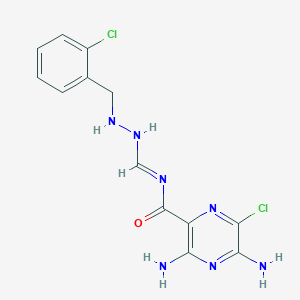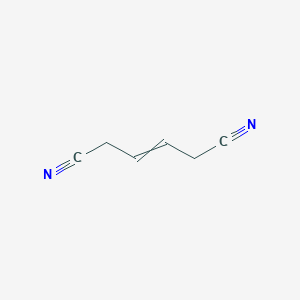
1,4-Dicyano-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dicyano-2-butene: is an organic compound with the molecular formula C6H6N2 . It is a white to almost white crystalline solid with a melting point of 74-79°C and a boiling point of 120°C at 0.7 mmHg . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of various chemicals, including dyes, plastics, and rubber additives .
Mechanism of Action
Target of Action
1,4-Dicyano-2-butene is primarily used as an intermediate in organic synthesis Instead, it’s used to build more complex molecules during chemical synthesis .
Mode of Action
As an intermediate in organic synthesis, this compound can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present. For example, it can be synthesized from halogenated hydrocarbons and cyanamide under basic conditions .
Result of Action
The primary result of this compound’s action is the formation of more complex organic compounds. It’s used in the synthesis of dyes, plastic additives, and rubber additives . The specific results at the molecular and cellular level would depend on the properties of these synthesized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dicyano-2-butene can be synthesized through several methods:
Halogenation and Cyanation: One common method involves the halogenation of 1,4-dibromo-2-butene followed by cyanation using an alkali or alkaline earth metal cyanide in an aqueous or partly aqueous medium.
Addition and Elimination Reactions: Another method uses acetylene as a raw material, which undergoes addition with bromine to form trans-1,2-dibromoethene.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-dichloro-2-butene with sodium cyanide in acetonitrile solvent, with copper sulfate as a catalyst. This method provides a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dicyano-2-butene undergoes various chemical reactions, including:
Aldol Condensation: It can participate in aldol-type condensation reactions with sodium phenoxide to form condensation products.
Common Reagents and Conditions:
Oxidation: Ozonization is commonly used for oxidation reactions.
Substitution: Hydrazines and alkaline conditions are used for substitution reactions.
Aldol Condensation: Sodium phenoxide is used as a reagent for aldol condensation reactions.
Major Products:
- Cyanoacetaldehyde
- β-Phenylaminoacrylonitriles
- 5-Aminopyrazoles
- Aldol Condensation Products
Scientific Research Applications
1,4-Dicyano-2-butene has several scientific research applications:
- Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, plastics, and rubber additives .
- Material Science: The compound is used in the production of advanced materials with specific properties.
- Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
- Chemical Research: It is used in research studies to explore new synthetic routes and reaction mechanisms.
Comparison with Similar Compounds
- 1,4-Dibromo-2-butene
- 1,4-Dichloro-2-butene
- Cyanoacetaldehyde
Comparison: 1,4-Dicyano-2-butene is unique due to its two cyano groups, which provide it with distinct reactivity compared to other similar compounds. For example, 1,4-dibromo-2-butene and 1,4-dichloro-2-butene are primarily used as intermediates in halogenation reactions, while cyanoacetaldehyde is used in oxidation reactions .
Properties
CAS No. |
1119-85-3 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
(Z)-hex-3-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1- |
InChI Key |
BSVZXPLUMFUWHW-UPHRSURJSA-N |
SMILES |
C(C=CCC#N)C#N |
Isomeric SMILES |
C(/C=C\CC#N)C#N |
Canonical SMILES |
C(C=CCC#N)C#N |
Key on ui other cas no. |
18715-38-3 1119-85-3 |
physical_description |
Tan crystalline solid; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions 1,4-Dicyano-2-butene participates in?
A1: this compound readily reacts with transition metal complexes. For instance, it reacts with rhodium and iridium complexes to form dinuclear metal complexes bridged by cyanide groups []. Additionally, it serves as a reagent in the synthesis of carotenoidal compounds by condensing with polyene-aldehydes [].
Q2: Can this compound be used to synthesize other valuable compounds?
A2: Yes, this compound acts as a precursor for cyanoacetaldehyde production through ozonolysis []. This reaction pathway highlights its utility in organic synthesis.
Q3: How is this compound characterized structurally?
A3: While the provided abstracts don't detail specific spectroscopic data, they indicate characterization using techniques like ¹H-NMR, ¹³C-NMR, and infrared spectroscopy []. These techniques provide information about the compound's structure, bonding, and functional groups.
Q4: Are there any studies on the kinetics of reactions involving this compound?
A4: Yes, research exists on the proton transfer kinetics of this compound. Specifically, studies have investigated the general base-catalyzed detritiation of this compound-1-t in aqueous solutions [].
Q5: What are the potential applications of this compound in materials science?
A5: The provided abstracts primarily focus on synthetic and chemical aspects. Further research is needed to explore potential applications in materials science.
Q6: Are there any established methods for preparing this compound?
A6: The literature describes a method for producing this compound by reacting 1,2-dihalo-3-butene or 1,4-dihalo-2-butene with hydrocyanic acid []. This suggests a potential synthetic route for its preparation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


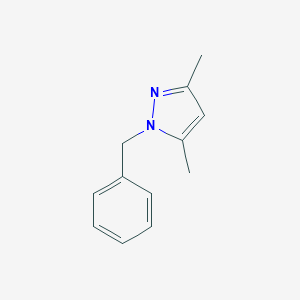
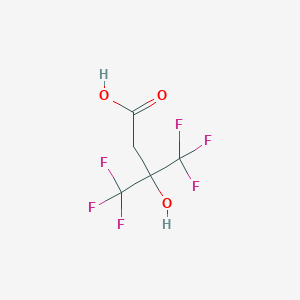
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)
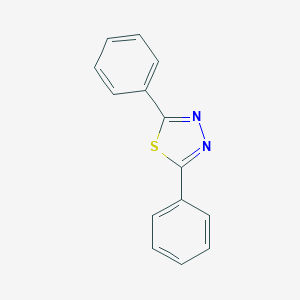
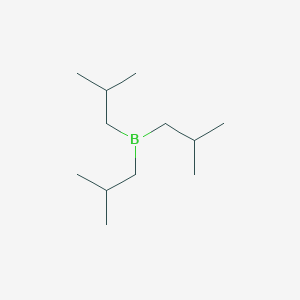

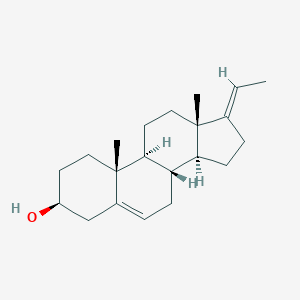
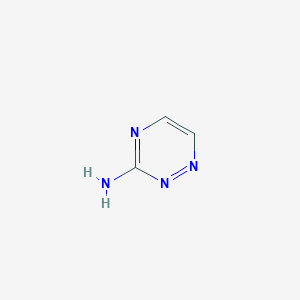
![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)
